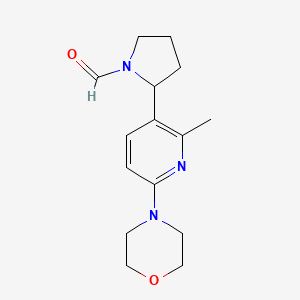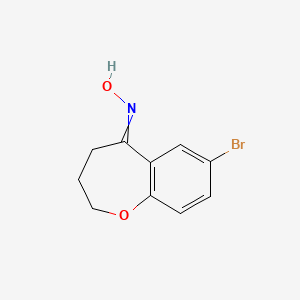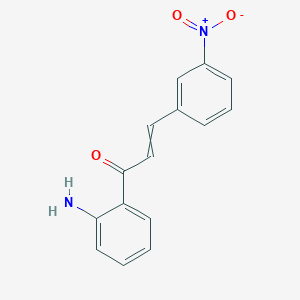
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound featuring a pyridine ring substituted with a methyl group and a thiol group, along with a tosylated pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple stepsThe tosylated pyrrolidine moiety is then attached through a series of reactions involving tosylation and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the tosyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. Additionally, the pyridine ring and tosyl group can interact with various receptors and signaling pathways, modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as methyl and thiol groups.
Tosylated compounds: Molecules containing a tosyl group, which imparts specific chemical properties and reactivity.
Uniqueness
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a tosylated pyrrolidine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C17H20N2O2S2 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-5-7-14(8-6-12)23(20,21)19-9-3-4-16(19)15-11-18-17(22)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
ZOEGSVBPEVJNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)



![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)



